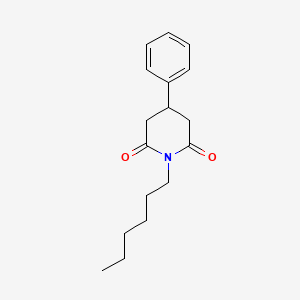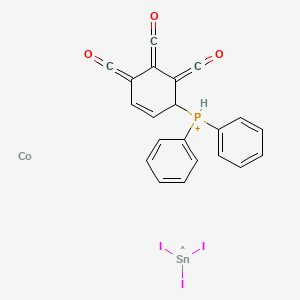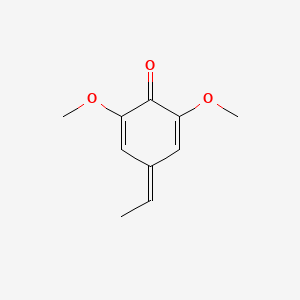![molecular formula C17H11NO2 B14632452 (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone CAS No. 55578-78-4](/img/structure/B14632452.png)
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes a furoindole moiety fused with a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone typically involves cyclocondensation reactions. One common method is the cyclocondensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as toluene, ethyl acetate, chloroform, or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and DNA . The compound’s antiviral activity is believed to result from its inhibition of viral replication by binding to viral enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: This compound shares a similar indole-based structure and exhibits comparable biological activities.
Indole-2-carboxylate derivatives: These compounds also possess the indole nucleus and show a range of biological activities, including antiviral and anticancer properties.
Uniqueness
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone is unique due to its furoindole moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55578-78-4 |
|---|---|
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
4H-furo[3,2-b]indol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C17H11NO2/c19-16(11-6-2-1-3-7-11)15-10-14-17(20-15)12-8-4-5-9-13(12)18-14/h1-10,18H |
InChI-Schlüssel |
AFVIXTHNSZZDHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





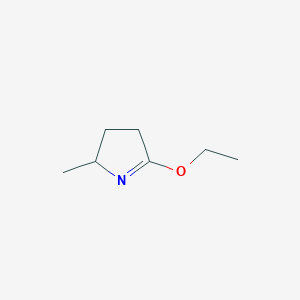
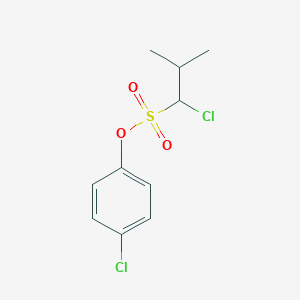
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
